molecular formula C6H8N2O B1587146 1H-Imidazole-1-propanal CAS No. 74917-06-9

1H-Imidazole-1-propanal

Cat. No.: B1587146
CAS No.: 74917-06-9
M. Wt: 124.14 g/mol
InChI Key: MZLRDHQGSOZYCD-UHFFFAOYSA-N
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Description

1H-Imidazole-1-propanal is an organic compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making this compound a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazole-1-propanal can be synthesized through several methods, including the cyclization of amido-nitriles and the use of formamidines and α-halo ketones. One common method involves the reaction of glyoxal with ammonia, followed by cyclization to form the imidazole ring. The reaction conditions typically involve mild temperatures and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step processes that ensure high yields and purity. These methods may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency. The use of non-hazardous solvents and environmentally friendly catalysts is also emphasized to align with sustainable production practices .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-1-propanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which can have different biological and chemical properties depending on the functional groups introduced .

Scientific Research Applications

1H-Imidazole-1-propanal has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its role in enzyme inhibition and as a potential therapeutic agent.

    Medicine: It is investigated for its antimicrobial, antifungal, and anticancer properties.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-propanal involves its interaction with various molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This binding can disrupt biological processes, leading to antimicrobial and anticancer effects. The compound’s ability to form hydrogen bonds and interact with biological macromolecules is crucial for its activity .

Comparison with Similar Compounds

Uniqueness: 1H-Imidazole-1-propanal is unique due to its specific structural features, which allow it to interact with a wide range of biological targets.

Properties

IUPAC Name

3-imidazol-1-ylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c9-5-1-3-8-4-2-7-6-8/h2,4-6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLRDHQGSOZYCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405705
Record name 1H-Imidazole-1-propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74917-06-9
Record name 1H-Imidazole-1-propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-(imidazol-1-yl)propionaldehyde diethyl acetal, (2.5 g, prepared as described in DE 2,842,759, by reacting imidazole with 3-chloropropionaldehyde diethyl acetal in the presence of sodium hydride) in 5M hydrochloric acid (10 ml) was left to stand at ambient temperature overnight. The solution was basified with solid sodium bicarbonate, sodium chloride was added and the mixture extracted with chloroform. The combined chloroform extracts were concentrated under reduced pressure at ambient temperature to give a solution of 3-(imidazol-1-yl)propionaldehyde in a small volume of chloroform. This aldehyde was dissolved in acetonitrile (20 ml). 1-Methyl-1-[4-(3,4-xylylsulphonylmethyl)phenyl]-ethylamine(2.0 g) and molecular sieves type 4A, (1.0 g) were added to this solution and the mixture was stirred at ambient temperature overnight. The mixture was filtered. The filtrate was evaporated under reduced pressure to give a residue which was dissolved in absolute ethanol (20 ml). Sodium borohydride (1.4 g) was added to the solution and the mixture was boiled under reflux for 3 hours. The mixture was evaporated to dryness. Dilute sodium hydroxide solution was added to the residue and the mixture extracted with ethyl acetate to give an oil which was purified by flash chromatography on silica, using ethyl acetate/triethylamine (98:2) as the mobile phase to elute unreacted starting material and then ethyl acetate/methanol (9:1) to elute the product as an oil which was dissolved in ether and acidified with ethereal hydrogen chloride. The precipitate was collected by filtration and recrystallised from propan-2-ol containing a small amount of water to give 3-(imidazol-1-yl)-N-{1-methyl-1-[4-(3,4-xylylsulphonylmethyl)-phenyl]ethyl}propylamine dihydrochloride hydrate, m.p. 150° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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